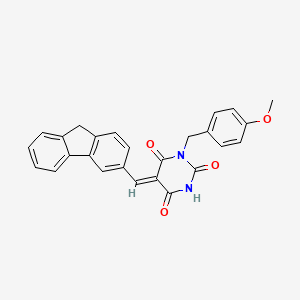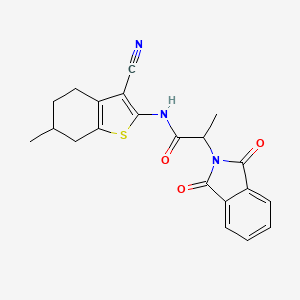![molecular formula C18H21BrO2 B5083994 1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
1-[(6-bromohexyl)oxy]-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-bromohexyl)oxy]-3-phenoxybenzene, also known as BHPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHPB is a benzene derivative that contains a phenoxy and a bromohexyl group, and its chemical structure is shown in Figure 1.
Mécanisme D'action
The mechanism of action of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene as an anticancer agent involves the inhibition of the PI3K/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation. 1-[(6-bromohexyl)oxy]-3-phenoxybenzene inhibits the activation of Akt, which leads to the activation of caspases and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(6-bromohexyl)oxy]-3-phenoxybenzene in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. 1-[(6-bromohexyl)oxy]-3-phenoxybenzene is also relatively stable and can be easily purified and characterized using various spectroscopic techniques. However, one limitation of using 1-[(6-bromohexyl)oxy]-3-phenoxybenzene in lab experiments is its limited solubility in water, which may require the use of organic solvents and affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the investigation of its potential applications in other fields, such as materials science and environmental science. Further studies are also needed to elucidate the mechanism of action of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene and its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene involves the reaction of 1,3-dibromo-5-(6-bromohexyloxy)benzene with phenol in the presence of a base catalyst. The reaction proceeds through an SNAr mechanism, and the final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and environmental science. In materials science, 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been used as a building block for the synthesis of various functional materials, such as liquid crystals and polymers. In medicinal chemistry, 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. In environmental science, 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been used as a model compound to study the fate and transport of organic pollutants in the environment.
Propriétés
IUPAC Name |
1-(6-bromohexoxy)-3-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c19-13-6-1-2-7-14-20-17-11-8-12-18(15-17)21-16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRJSNMATCHDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)

methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)

![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)


![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)